molecular formula C9H7FN2 B2815660 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile CAS No. 1427021-52-0

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B2815660
CAS No.: 1427021-52-0
M. Wt: 162.167
InChI Key: PODBHVBDZYLTEJ-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7FN2 It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 3-position and a nitrile group at the 1-position

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile” are not well characterized. As a small molecule, it is likely to be well absorbed and distributed throughout the body. The presence of the nitrile group suggests that it may undergo metabolism via cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These may include the pH of the local environment, the presence of other chemicals or drugs, and the specific characteristics of the biological system in which it is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3-fluoropyridine with a cyclopropane precursor under specific conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitrile group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile
  • 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Uniqueness

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the nitrile group also adds to its versatility in various chemical reactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODBHVBDZYLTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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